6-Ethyl-4'-hydroxyflavone
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Overview
Description
6-Ethyl-4’-hydroxyflavone is a flavonoid compound characterized by its unique structural framework. Flavonoids are a class of natural products with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . The compound’s structure consists of a 15-carbon skeleton with two phenyl rings and one oxacycle, making it a member of the flavone family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Ethyl-4’-hydroxyflavone can be synthesized using various methods. One efficient approach involves the use of 2-hydroxyacetophenones treated with 4-substituted aroyl chloride in the presence of potassium carbonate and pyridine as bases . This one-pot procedure yields high-quality flavone derivatives . Another method employs palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones, which provides a versatile route to flavones and flavanones .
Industrial Production Methods: Industrial production of 6-Ethyl-4’-hydroxyflavone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts, such as NaHSO4–SiO2, has been explored to address issues related to catalyst expenses, handling, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones using strong oxidants like iodine.
Reduction: Reduction of flavones to flavanones under specific conditions.
Substitution: Substitution reactions involving the hydroxyl group at the 4’ position.
Common Reagents and Conditions:
Oxidation: Iodine, palladium (II) catalysts.
Reduction: Hydrogenation catalysts.
Substitution: Aroyl chlorides, potassium carbonate, pyridine.
Major Products:
Oxidation: Flavones from flavanones.
Reduction: Flavanones from flavones.
Substitution: Various 4’-substituted flavone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other flavonoid derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Utilized in the development of eco-friendly catalysts and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Ethyl-4’-hydroxyflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit cell migration and induce apoptosis by causing cell cycle arrest in the G2/M phase . Additionally, it alters tubulin polymerization, making it a promising microtubule-destabilizing agent .
Comparison with Similar Compounds
Flavonols: Such as quercetin and kaempferol.
Flavanones: Such as naringenin and hesperetin.
Aurones: Such as sulfuretin.
Uniqueness: 6-Ethyl-4’-hydroxyflavone stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
288401-02-5 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-ethyl-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O3/c1-2-11-3-8-16-14(9-11)15(19)10-17(20-16)12-4-6-13(18)7-5-12/h3-10,18H,2H2,1H3 |
InChI Key |
IJVRKIILZBMDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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